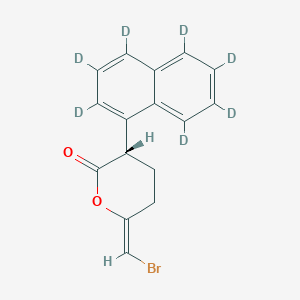

(S)-Bromoenol lactone-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13BrO2 |

|---|---|

Molecular Weight |

324.22 g/mol |

IUPAC Name |

(3S,6E)-6-(bromomethylidene)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxan-2-one |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D |

InChI Key |

BYUCSFWXCMTYOI-LJJQZJCESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[C@@H]3CC/C(=C\Br)/OC3=O)[2H])[2H] |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-BEL-d7: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BEL-d7 is the deuterated form of (S)-Bromoenol lactone, a potent and irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β). This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of (S)-BEL-d7. It is designed to serve as a critical resource for researchers in pharmacology, biochemistry, and drug development who are interested in the study and application of this important chemical probe. The guide includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

(S)-Bromoenol lactone ((S)-BEL) is a chiral, mechanism-based inhibitor that has proven invaluable for the study of the physiological and pathophysiological roles of calcium-independent phospholipase A2β (iPLA2β). Its deuterated analog, (S)-BEL-d7, serves as an essential internal standard for the accurate quantification of (S)-BEL in biological matrices using mass spectrometry-based techniques.[1][2][3] The incorporation of seven deuterium atoms on the naphthalene ring provides a distinct mass shift, facilitating its differentiation from the non-labeled compound without significantly altering its chemical reactivity.[2][4] Understanding the properties and biological interactions of (S)-BEL-d7 is therefore crucial for its effective use in research.

Chemical Properties and Structure

(S)-BEL-d7 is a stable-isotope labeled compound with the formal name (S,E)-6-(bromomethylene)tetrahydro-3-(naphthalen-1-yl-d7)-2H-pyran-2-one.[2][3] The seven deuterium atoms are located on the naphthalene moiety.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₆D₇BrO₂ | [1][2][3] |

| Molecular Weight | 324.22 g/mol | [1][3] |

| Appearance | Typically a solution in methyl acetate or other organic solvents. | [4] |

| Storage | Store at -20°C for long-term stability. | [4] |

Solubility

| Solvent | Solubility | Reference |

| DMF | 50 mg/mL | [4] |

| DMSO | 25 mg/mL | [4] |

| Ethanol | 5 mg/mL | [4] |

| PBS (pH 7.2) | 0.05 mg/mL | [4] |

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): Specific data for the deuterated compound is not available. For the non-deuterated (S)-BEL, characteristic peaks for the naphthalene and lactone ring protons would be observed.

-

¹³C NMR: Specific data for the deuterated compound is not available.

-

Mass Spectrometry: The molecular ion peak for (S)-BEL-d7 would be expected at m/z [M]+ ≈ 324.22.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O (lactone) and C=C bonds.

Biological Activity and Mechanism of Action

(S)-BEL is a highly selective and irreversible inhibitor of iPLA2β.[5][6] This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of free fatty acids, most notably arachidonic acid, and lysophospholipids.[6]

Inhibition of iPLA2β

(S)-BEL acts as a suicide inhibitor of iPLA2β. The (S)-enantiomer is significantly more potent against iPLA2β compared to the (R)-enantiomer, which shows selectivity for iPLA2γ.[5] The high selectivity of (S)-BEL makes it an excellent tool to dissect the specific roles of iPLA2β in complex biological systems.

Quantitative Inhibition Data

| Target | Inhibitor | IC₅₀ | Selectivity | Reference |

| iPLA2β | (S)-BEL | ~2 µM (in A-10 cells) | ~10-fold more selective for iPLA2β over iPLA2γ | [5] |

| iPLA2γ | (R)-BEL | ~0.6 µM | (R)-BEL does not inhibit iPLA2β except at high concentrations (20-30 µM) | [4] |

| cPLA2 | (S)-BEL | >1000-fold selective for iPLA2β over cPLA2 | [7] |

iPLA2β Signaling Pathway

The inhibition of iPLA2β by (S)-BEL disrupts the signaling cascade that leads to the production of various lipid mediators. A key pathway affected is the vasopressin-induced release of arachidonic acid.

References

- 1. scbt.com [scbt.com]

- 2. Bromoenol lactone-d7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.washington.edu [chem.washington.edu]

(S)-Bromoenol Lactone-d7: An In-Depth Technical Guide to its Enzyme Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will detail the quantitative inhibition data, provide in-depth experimental protocols for key assays, and visualize the relevant signaling pathways and experimental workflows.

Enzyme Inhibition Profile: Quantitative Data

(S)-Bromoenol lactone exhibits inhibitory activity against several enzymes, with its primary target being calcium-independent phospholipase A2 (iPLA2). It also demonstrates inhibitory effects on other enzymes, including phosphatidate phosphohydrolase-1 (PAP-1) and chymotrypsin. The quantitative parameters of this inhibition are summarized in the tables below.

Table 1: Inhibition of Calcium-Independent Phospholipase A2 (iPLA2) by (S)-Bromoenol Lactone

| Enzyme Isoform | Inhibition Parameter | Value | Cell/System | Reference |

| iPLA2β | IC50 | ~2 µM | Vasopressin-induced arachidonate release in cultured rat aortic smooth muscle (A10) cells | [1][2] |

| Macrophage iPLA2 | IC50 | 60 nM | Macrophage iPLA2 | [3] |

| iPLA2 | Ki | 180 nM | Phospholipase A2 (iPLA2) | [3] |

| iPLA2β | Selectivity | >1,000-fold vs. cPLA2 | ||

| iPLA2β | Selectivity | 10-fold vs. iPLA2γ |

Table 2: Inhibition of Other Enzymes by (S)-Bromoenol Lactone

| Enzyme | Inhibition Parameter | Value | Reference |

| Chymotrypsin | Ki | 636 nM | [3] |

| Phosphatidate Phosphohydrolase-1 (PAP-1) | Inhibition | Potent inhibitor | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following sections provide protocols for the key enzymes inhibited by (S)-Bromoenol lactone.

Protocol 1: Calcium-Independent Phospholipase A2 (iPLA2) Activity Assay

This protocol is adapted from methodologies used to assess iPLA2 inhibition by bromoenol lactone.[6][7]

1. Materials and Reagents:

-

Assay Buffer: 100 mM HEPES, 5 mM EDTA, 2 mM dithiothreitol (DTT), 1 mM ATP, 400 µM Triton X-100, pH 7.5.

-

Substrate: 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.

-

(S)-Bromoenol lactone-d7 stock solution in DMSO.

-

Enzyme source (cell lysate or purified iPLA2).

-

Scintillation cocktail and vials.

2. Substrate Preparation:

-

Dry the radiolabeled substrate under a stream of nitrogen.

-

Resuspend the dried lipid in the assay buffer by sonication for 5 minutes to a final concentration of 100 µM.

3. Enzyme Preparation:

-

Prepare cell lysates by homogenizing or sonicating cells in a cold buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

The resulting supernatant is the cytosolic fraction containing iPLA2 and can be used for the assay.

4. Inhibition Assay Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 450 µL of the substrate solution to 50 µL of the pre-incubated enzyme sample.

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop the reaction by adding 2.5 mL of a Dole's reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1, v/v/v).

-

Add 1.5 mL of heptane and 1.5 mL of deionized water, and vortex thoroughly.

-

Centrifuge at 500 x g for 5 minutes to separate the phases.

-

Transfer an aliquot of the upper heptane phase (containing the released [¹⁴C]arachidonic acid) to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Phosphatidate Phosphohydrolase-1 (PAP-1) Activity Assay

This protocol is based on established methods for measuring PAP-1 activity.[8][9]

1. Materials and Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂.

-

Substrate: Phosphatidic acid (PA).

-

Detergent: Triton X-100.

-

This compound stock solution in DMSO.

-

Enzyme source (cell lysate or purified PAP-1).

-

Malachite green reagent for phosphate detection.

2. Substrate Preparation:

-

Prepare a stock solution of phosphatidic acid in a suitable organic solvent.

-

For the assay, prepare a working substrate solution by incorporating PA into mixed micelles with Triton X-100 in the assay buffer. The final concentration should be around 0.2 mM PA and 2 mM Triton X-100.

3. Enzyme Preparation:

-

Prepare cell lysates as described in the iPLA2 protocol. PAP-1 is a cytosolic enzyme.

4. Inhibition Assay Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time at 37°C.

-

Initiate the reaction by adding the enzyme to the substrate solution. The final reaction volume is typically 100 µL.

-

Incubate the reaction mixture at 37°C for 20-30 minutes.

-

Terminate the reaction by adding a stop solution, such as trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Transfer an aliquot of the supernatant to a new plate/tube.

-

Add the malachite green reagent to the supernatant to detect the amount of inorganic phosphate released.

-

Measure the absorbance at a wavelength of approximately 650 nm.

5. Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each sample.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value as described for the iPLA2 assay.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on iPLA2 and PAP-1 disrupts key signaling pathways involved in lipid metabolism and cellular signaling.

iPLA2-Mediated Arachidonic Acid Signaling Pathway

Inhibition of iPLA2 by this compound blocks the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of downstream inflammatory mediators.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Untitled Document [ucl.ac.uk]

- 4. Measurement of arachidonic acid release from human polymorphonuclear neutrophils and platelets: comparison between gas chromatographic and radiometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 3.6. PAP Activity Assay [bio-protocol.org]

- 9. Mutant phosphatidate phosphatase Pah1-W637A exhibits altered phosphorylation, membrane association, and enzyme function in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Inhibition of iPLA2β by (S)-Bromoenol Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of Group VIA Ca2+-independent phospholipase A2 (iPLA2β) by its potent, mechanism-based inhibitor, (S)-Bromoenol lactone ((S)-BEL). iPLA2β is a critical enzyme involved in a myriad of cellular processes, including membrane remodeling, signal transduction, cell proliferation, and apoptosis.[1] (S)-BEL has become an invaluable pharmacological tool for elucidating the specific roles of iPLA2β in these pathways. This document details the mechanism of inhibition, presents key quantitative data, outlines experimental protocols for studying this interaction, and visualizes the relevant biological and experimental frameworks.

Mechanism of Irreversible Inhibition

(S)-Bromoenol lactone is a suicide substrate that acts as an irreversible, mechanism-based inhibitor of iPLA2β.[2][3] The inhibitory mechanism involves the covalent modification of key residues within the enzyme's active site. High-resolution mass spectrometry studies have demonstrated that (S)-BEL uniquely cross-links the active site serine (S465) with a highly reactive cysteine residue (C651), confirming their close spatial proximity (approximately 10 Å).[4] This covalent adduction permanently inactivates the enzyme, preventing the hydrolysis of its phospholipid substrates.[3][4] The reaction with (S)-BEL is more rapid than with its (R)-enantiomer, which aligns with its higher potency and selectivity for the iPLA2β isoform.[4]

Quantitative Data on Inhibition and Selectivity

The potency and selectivity of (S)-BEL are critical for its use as a specific inhibitor of iPLA2β. The following tables summarize the key quantitative parameters gathered from various studies.

Table 1: Potency of (S)-Bromoenol Lactone against iPLA2β

| Parameter | Value | Experimental System | Reference |

|---|---|---|---|

| IC₅₀ | ~2 µM | Vasopressin-induced arachidonate release in A10 smooth muscle cells | [2][5][6][7][8] |

| IC₅₀ | ≈7 µM | Calcium-independent phospholipase A2 (iPLA2β) |[9] |

Table 2: Enantio- and Isoform-Selectivity of Bromoenol Lactone

| Compound | Target Enzyme | Potency / Selectivity | Reference |

|---|---|---|---|

| (S)-BEL | iPLA2β vs. cPLA2 | >1,000-fold selective for iPLA2 | [5][6][8] |

| (S)-BEL | iPLA2β vs. iPLA2γ | 10-fold selective for iPLA2β | [5][6][8] |

| (R)-BEL | iPLA2γ | IC₅₀ ≈ 0.6 µM | [10][11] |

| (R)-BEL | iPLA2β | No significant inhibition except at high concentrations (20-30 µM) |[10][11] |

Experimental Protocols

Detailed methodologies are essential for accurately studying the inhibition of iPLA2β by (S)-BEL. Below are generalized protocols for a key enzymatic assay and a mass spectrometry workflow.

This protocol provides a framework for measuring iPLA2β activity in cell lysates or tissue preparations and assessing its inhibition by (S)-BEL.[12]

-

Materials:

-

Cell/tissue lysate containing iPLA2β

-

Assay Buffer (e.g., Tris-HCl buffer with EGTA to chelate Ca2+)

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

-

(S)-Bromoenol lactone (stock solution in DMSO or methyl acetate)

-

Dole's Reagent (Isopropanol:Heptane:1N H₂SO₄)

-

Heptane

-

Silica gel

-

Scintillation fluid and counter

-

-

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate aliquots of the iPLA2β-containing lysate (e.g., 30 µg protein) with varying concentrations of (S)-BEL or vehicle control for a specified time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

-

Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled phospholipid substrate to the pre-incubated samples.

-

Reaction Incubation: Incubate the reaction mixture for an appropriate time (e.g., 30-60 minutes) at 37°C. The reaction should be in the linear range with respect to time and protein concentration.

-

Reaction Termination: Stop the reaction by adding Dole's Reagent.

-

Lipid Extraction: Add heptane and water to separate the lipid phases. The released radiolabeled free fatty acid (e.g., [¹⁴C]arachidonic acid) will partition into the upper organic phase.

-

Quantification: Transfer an aliquot of the upper phase to a tube containing silica gel to remove any residual phospholipids. Transfer the cleared supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of iPLA2β (e.g., in pmol/min/mg protein) and determine the IC₅₀ value for (S)-BEL by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

This workflow outlines the steps to identify the covalent adduct formed between (S)-BEL and iPLA2β, which is crucial for confirming the mechanism of irreversible inhibition.[4]

-

Protocol Overview:

-

Incubation and Sample Preparation: Incubate purified recombinant iPLA2β with a molar excess of (S)-BEL. The resulting protein is then denatured, reduced, alkylated, and subjected to proteolytic digestion (e.g., using trypsin) to generate a peptide mixture.

-

LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragmentation patterns.

-

Data Analysis: The acquired MS/MS spectra are searched against the known protein sequence of iPLA2β. A specialized "open" or "modification" search is performed, which allows for the identification of unexpected mass shifts on specific amino acid residues.

-

Adduct Confirmation: The analysis will identify a peptide containing a mass modification corresponding to the addition of the BEL molecule, confirming the site of covalent attachment (e.g., on Ser465 and Cys651).[4]

-

iPLA2β Signaling Pathways and Inhibition by (S)-BEL

iPLA2β plays a central role in various signaling cascades primarily through the generation of arachidonic acid (AA) and lysophospholipids.[1][13] Inhibition of iPLA2β with (S)-BEL can block these downstream effects, making it a valuable tool for pathway elucidation.

-

Apoptosis: iPLA2β is implicated in both intrinsic and extrinsic apoptosis pathways.[13] In some models, iPLA2β-dependent ceramide generation promotes programmed cell death.[13] The enzyme can also be cleaved and activated by caspase-3, leading to the release of arachidonic acid during apoptosis.[13]

-

Inflammation and Proliferation: The release of AA by iPLA2β is a key step in the production of pro-inflammatory eicosanoids.[1] iPLA2β-derived lipids can promote inflammatory responses, including the production of cytokines and reactive oxygen species (ROS).[1][14] Furthermore, AA and its metabolites can stimulate cell cycle progression and proliferation, an effect that is reversed by (S)-BEL.[13]

-

Ferroptosis: iPLA2β plays a protective role against ferroptosis, a form of iron-dependent cell death, by hydrolyzing and removing peroxidized phospholipids from membranes.[15] Pharmacological inactivation of iPLA2β with (S)-BEL sensitizes cells to ferroptosis.[15]

Important Considerations and Off-Target Effects

While (S)-BEL is a powerful tool, it is essential for researchers to be aware of its potential limitations and off-target effects to ensure robust data interpretation.

-

Inhibition of Other Enzymes: Bromoenol lactone was originally described as a serine protease inhibitor and has been shown to inhibit other key enzymes in phospholipid metabolism, notably magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1).[16] Some cellular effects observed with BEL, such as the induction of apoptosis in certain cell lines, may be attributable to the inhibition of PAP-1 rather than iPLA2β.[16]

-

Importance of Complementary Methods: Given the potential for off-target effects, it is crucial to validate findings obtained with (S)-BEL using orthogonal approaches. These include the use of structurally unrelated iPLA2β inhibitors (e.g., fluoroketones like FKGK18), small interfering RNA (siRNA) to knockdown iPLA2β expression, and the use of iPLA2β-deficient mouse models.[12][14][17]

Conclusion

(S)-Bromoenol lactone is a potent, selective, and irreversible inhibitor of iPLA2β that functions through a unique covalent cross-linking of the active site serine and a nearby cysteine residue. Its utility in dissecting the complex roles of iPLA2β in cellular signaling, from apoptosis to inflammation, is well-documented. By understanding its mechanism, quantitative inhibitory properties, and potential off-target effects, researchers can effectively leverage (S)-BEL as a precise pharmacological tool, contributing to a deeper understanding of lipid metabolism and the development of novel therapeutic strategies.

References

- 1. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Mechanism-based inhibition of iPLA2β demonstrates a highly reactive cysteine residue (C651) that interacts with the active site: mass spectrometric elucidation of the mechanisms underlying inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. (S)-Bromoenol lactone - Biochemicals - CAT N°: 10006801 [bertin-bioreagent.com]

- 7. (S)-Bromoenol lactone|CAS 478288-94-7|DC Chemicals [dcchemicals.com]

- 8. (S)-Bromoenol lactone-d7 - Biochemicals - CAT N°: 10535 [bertin-bioreagent.com]

- 9. selleckchem.com [selleckchem.com]

- 10. (R)-Bromoenol lactone - Immunomart [immunomart.com]

- 11. 安全验证 [file.glpbio.cn]

- 12. researchgate.net [researchgate.net]

- 13. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Phospholipase iPLA2β Averts Ferroptosis By Eliminating A Redox Lipid Death Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Bromoenol Lactone-d7: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of critical reagents like (S)-Bromoenol lactone-d7 ((S)-BEL-d7) is paramount for ensuring experimental reproducibility and the integrity of results. (S)-BEL-d7 is the deuterated form of (S)-Bromoenol lactone, a compound of significant interest in biological research. This guide provides a comprehensive overview of the available data on the stability of (S)-BEL-d7 and its recommended storage conditions.

Summary of Stability and Storage Recommendations

While specific stability data for (S)-BEL-d7 is not extensively available in the public domain, information for its stereoisomer, (R)-Bromoenol lactone-d7 ((R)-BEL-d7), offers valuable guidance. It is reasonable to infer that the stability and storage requirements for the (S)-enantiomer are very similar.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C for long-term storage. | Cayman Chemical (for (R)-BEL-d7)[1] |

| Product Form | Typically supplied as a solution in methyl acetate. | Cayman Chemical (for (R)-BEL-d7)[1] |

| Stated Stability | ≥ 2 years at -20°C. | Cayman Chemical (for (R)-BEL-d7)[1] |

| Shipping Conditions | Shipped on wet ice in continental US; may vary elsewhere. | Cayman Chemical (for (R)-BEL-d7)[1] |

| General Handling | Handle in accordance with good industrial hygiene and safety practices. Keep containers tightly closed in a dry, cool, and well-ventilated place. | General laboratory safety guidelines[2] |

Note: The Certificate of Analysis (CoA) provided by the specific supplier is the most reliable source for detailed storage and handling information for a particular batch of (S)-BEL-d7.[3]

Experimental Protocols

Detailed experimental protocols for the stability testing of (S)-BEL-d7 are not publicly available. However, a general workflow for assessing the stability of a research compound like (S)-BEL-d7 would typically involve the following steps.

General Workflow for Chemical Stability Assessment

Caption: Generalized workflow for assessing the chemical stability of a compound.

Putative Degradation Pathway

The bromoenol lactone moiety in (S)-BEL-d7 is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The ester linkage of the lactone ring can be cleaved, leading to the formation of a corresponding hydroxy acid. The following diagram illustrates this putative degradation pathway.

Caption: Putative hydrolytic degradation pathway of (S)-BEL-d7.

Recommendations for Handling and Use

To ensure the longevity and reliability of (S)-BEL-d7 in experimental settings, the following handling practices are recommended:

-

Aliquoting: Upon receipt, if the compound is dissolved in a solvent, it is advisable to aliquot the solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can accelerate degradation.

-

Inert Atmosphere: For long-term storage, particularly if the compound is in a solid form, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

-

Solvent Choice: The choice of solvent can impact stability. As indicated by commercial suppliers, methyl acetate is a common solvent for this compound.[1] The stability in other solvent systems, especially aqueous buffers, should be experimentally verified if the solution is to be stored for extended periods.

-

Avoid Contamination: Use sterile, disposable pipette tips and tubes to prevent microbial or chemical contamination that could potentially degrade the compound.

By adhering to these storage and handling guidelines, researchers can be more confident in the integrity of their (S)-BEL-d7 stock and the validity of their experimental outcomes.

References

The Enantioselective Biological Activity of (S)-Bromoenol Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme implicated in a myriad of physiological and pathological processes. This technical guide provides an in-depth analysis of the biological activity of (S)-BEL and its enantiomer, (R)-BEL, with a focus on their differential effects on iPLA2 isoforms and other cellular targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in cellular signaling, inflammation, and membrane homeostasis, catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids to release a free fatty acid and a lysophospholipid. The calcium-independent PLA2 (iPLA2) family, in particular, has garnered significant interest for its role in diverse cellular functions. Bromoenol lactone (BEL) has emerged as a key pharmacological tool for studying iPLA2. This guide focuses on the stereospecificity of BEL, highlighting the more potent (S)-enantiomer and its biological implications.

Mechanism of Action and Enantioselective Inhibition

(S)-BEL acts as a suicide substrate for iPLA2, leading to irreversible inhibition. The mechanism involves the enzyme's active site serine hydrolyzing the lactone ring, which generates a reactive bromomethyl keto acid. This intermediate then alkylates cysteine residues within the enzyme, leading to its inactivation.[1]

A crucial aspect of BEL's pharmacology is its enantioselectivity. The (S)- and (R)-enantiomers exhibit differential inhibitory potency towards the two major iPLA2 isoforms, iPLA2β (Group VIA) and iPLA2γ (Group VIB).

Quantitative Data on Inhibitory Activity

The enantiomers of bromoenol lactone display distinct inhibitory profiles against iPLA2 isoforms. This selectivity is a critical consideration for in vitro and in vivo studies.

| Enantiomer | Target Enzyme | Inhibitory Activity | Cell/System | Reference |

| (S)-Bromoenol lactone | iPLA2β | IC50 ≈ 2 µM (for AVP-induced arachidonic acid release) | A-10 smooth muscle cells | [2] |

| iPLA2β | ~10-fold more selective than for iPLA2γ | In vitro comparison | [2] | |

| (R)-Bromoenol lactone | iPLA2γ | ~10-fold more selective than for iPLA2β | In vitro comparison | [3] |

Biological Effects and Signaling Pathways

The inhibition of iPLA2 by (S)-BEL has profound effects on various cellular signaling cascades, most notably the synthesis of prostaglandins and the activation of the inflammasome.

Inhibition of Prostaglandin E2 Synthesis

iPLA2 plays a key role in the liberation of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step in the synthesis of eicosanoids, including prostaglandin E2 (PGE2).[4][5] By inhibiting iPLA2, (S)-BEL effectively reduces the availability of AA for downstream conversion by cyclooxygenase (COX) enzymes.

Caption: iPLA2-mediated Prostaglandin E2 Synthesis Pathway and its inhibition by (S)-BEL.

Modulation of Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation. While some studies have suggested a role for iPLA2 in this process, evidence indicates that BEL's inhibitory effect on inflammasome activation may be independent of iPLA2β and could be attributed to off-target effects, such as the inhibition of serine proteases. The (S)-enantiomer has been shown to be more effective than the (R)-enantiomer in this context.

Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory effect of (S)-BEL.

Off-Target Effects

It is crucial for researchers to be aware of the off-target effects of bromoenol lactone. BEL has been shown to inhibit other enzymes, most notably magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), with similar potency to iPLA2.[6] This can confound the interpretation of experimental results, as PAP-1 is also involved in lipid signaling and triacylglycerol biosynthesis. Additionally, BEL was originally identified as a serine protease inhibitor.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of the biological activity of (S)-BEL.

iPLA2 Inhibition Assay (Cell-based)

This protocol outlines a general procedure for assessing the inhibition of iPLA2-mediated arachidonic acid release in a cellular context.

Caption: Workflow for a cell-based iPLA2 inhibition assay.

Inflammasome Activation Assay (Western Blot for Caspase-1)

This protocol describes the detection of active caspase-1 (p20 subunit) in cell culture supernatants by Western blot as a marker of inflammasome activation.

-

Cell Culture and Priming: Culture macrophages (e.g., bone marrow-derived macrophages) in appropriate media. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of (S)-BEL or vehicle control for 1 hour.

-

Inflammasome Activation: Stimulate the cells with an NLRP3 activator, such as nigericin (5-10 µM) or ATP (2.5-5 mM), for 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.

-

Protein Precipitation: Precipitate the proteins from the supernatant using methods such as trichloroacetic acid (TCA) or methanol/chloroform precipitation.

-

Western Blotting:

-

Resuspend the protein pellets in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Phosphatidate Phosphohydrolase (PAP-1) Activity Assay (Colorimetric)

This protocol is based on the measurement of inorganic phosphate (Pi) released from the substrate, phosphatidic acid (PA).

-

Enzyme Preparation: Prepare a cytosolic fraction from the cells or tissue of interest, as PAP-1 is a cytosolic enzyme.

-

Assay Buffer: Prepare an assay buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2 (as PAP-1 is Mg2+-dependent), and a detergent (e.g., Triton X-100) to solubilize the lipid substrate.

-

Substrate Preparation: Prepare a suspension of phosphatidic acid in the assay buffer by sonication.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with (S)-BEL or vehicle control for a specified time.

-

Enzyme Reaction: Initiate the reaction by adding the PA substrate to the enzyme-inhibitor mixture. Incubate at 37°C for a time course that ensures the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a solution that will precipitate the protein, such as TCA.

-

Phosphate Detection:

-

Centrifuge the samples to pellet the precipitated protein.

-

Take an aliquot of the supernatant and add a colorimetric reagent for phosphate detection (e.g., a malachite green-molybdate reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., ~660 nm).

-

-

Data Analysis: Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in the enzymatic reaction. Calculate the enzyme activity and the percentage of inhibition by (S)-BEL.

Conclusion

(S)-Bromoenol lactone is a valuable pharmacological tool for investigating the roles of iPLA2β in cellular physiology and disease. Its enantioselective inhibition of iPLA2 isoforms provides a means to dissect the specific contributions of iPLA2β and iPLA2γ in various biological processes. However, researchers must remain cognizant of its off-target effects, particularly the inhibition of PAP-1, to ensure accurate interpretation of experimental data. The detailed protocols and pathway visualizations provided in this guide aim to facilitate rigorous and well-controlled studies into the multifaceted biological activities of this potent inhibitor.

References

- 1. A bromoenol lactone suicide substrate inactivates group VIA phospholipase A2 by generating a diffusible bromomethyl keto acid that alkylates cysteine thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arachidonic acid inhibits osteoblast differentiation through cytosolic phospholipase A2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Ca2+-independent phospholipase A2 on arachidonic acid release induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of (S)-BEL in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BEL is a potent and selective inhibitor of the calcium-independent phospholipase A2β (iPLA2β), an enzyme implicated in various physiological and pathological processes. As with any small molecule inhibitor, a thorough understanding of its off-target effects is paramount for accurate interpretation of experimental results and for potential therapeutic development. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of (S)-BEL in cellular models. We present detailed experimental protocols for state-of-the-art techniques, including Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP), and summarize key quantitative data. Furthermore, we provide visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the complex cellular responses to (S)-BEL.

Introduction to (S)-BEL and Off-Target Effects

(S)-BEL, the S-enantiomer of bromoenol lactone (BEL), is a widely used chemical probe to study the function of iPLA2β.[1] It acts as an irreversible, mechanism-based inhibitor.[1] While its selectivity for iPLA2β over its γ-isoform is well-documented, the broader off-target profile of (S)-BEL is less characterized but critical for data interpretation. Off-target effects, the unintended interactions of a drug or probe with proteins other than its primary target, can lead to misinterpretation of its biological role and potential toxicity. Therefore, a systematic investigation of these effects is a crucial aspect of chemical biology and drug discovery.

This guide will focus on established and emerging techniques to identify and characterize the off-target interactions of (S)-BEL in a cellular context.

Quantitative Data on (S)-BEL Interactions

| Target | Compound | IC50 | Cell/System | Reference |

| iPLA2β | (S)-BEL | ~2 µM | Cultured rat aortic smooth muscle (A10) cells | [1] |

| iPLA2β | Bromoenol lactone (racemic) | ~7 µM | Not specified | [2] |

| iPLA2γ | (R)-BEL | ~0.6 µM | Human recombinant iPLA2γ | [3] |

| Phosphatidate Phosphohydrolase-1 (PAP-1) | Bromoenol lactone (racemic) | Not specified | Various cell lines | [4] |

| Serine Proteases | Bromoenol lactone (racemic) | Not specified | Not specified | [4][5] |

| Voltage-Gated Ca2+ Channels | Bromoenol lactone (racemic) | Not specified | Rat aortic rings, HEK cells | [6] |

| TRPC Channels | Bromoenol lactone (racemic) | Not specified | Rat aortic rings, HEK cells | [6] |

Note: Much of the existing off-target research has been conducted with racemic bromoenol lactone. The specific contribution of the (S)-enantiomer to these off-target effects requires further investigation.

Key Experimental Protocols for Off-Target Identification

The following sections provide detailed methodologies for two powerful and widely used techniques to identify the cellular targets and off-targets of small molecules like (S)-BEL.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment.[7] Ligand binding typically alters the thermal stability of a protein, and this change can be detected and quantified.

-

Cell Culture and Treatment:

-

Culture cells of interest to ~80% confluency.

-

Treat cells with the desired concentrations of (S)-BEL or vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.[8]

-

-

Heat Shock:

-

Harvest and wash the cells with PBS supplemented with a protease inhibitor cocktail.[8]

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a PCR machine, followed by a cooling step at room temperature for 3 minutes.[9]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[9]

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

-

Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration using a standard method like the BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the suspected off-target protein (e.g., PAP-1) and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the melting curve of the protein in the presence and absence of (S)-BEL. A shift in the melting curve indicates a direct interaction.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[10] A competitive ABPP approach can be used to identify the targets of an unlabeled inhibitor like (S)-BEL.

-

Proteome Preparation:

-

Harvest cultured cells and prepare a total cell lysate by sonication or mechanical disruption in a suitable buffer (e.g., PBS) at 4°C.

-

Determine the protein concentration of the lysate.

-

-

Competitive Inhibition:

-

Aliquot the proteome into separate tubes.

-

Pre-incubate the proteomes with varying concentrations of (S)-BEL or vehicle control for 1 hour at room temperature.[11]

-

-

Probe Labeling:

-

Add a broad-spectrum activity-based probe that targets the class of enzymes to which the off-target is suspected to belong (e.g., a fluorophosphonate probe for serine hydrolases).[11]

-

Incubate for a specified time (e.g., 30 minutes) at room temperature to allow the probe to label the active enzymes that are not blocked by (S)-BEL.

-

-

Analysis of Labeled Proteins:

-

Gel-Based Analysis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the (S)-BEL-treated samples compared to the control indicates that (S)-BEL is inhibiting that enzyme.[12]

-

-

Mass Spectrometry-Based Analysis (ABPP-MudPIT):

-

For a more comprehensive and unbiased analysis, use a biotinylated ABPP probe.

-

Enrich the probe-labeled proteins using streptavidin beads.[11]

-

Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins that show reduced abundance in the (S)-BEL-treated samples.

-

-

Signaling Pathways Associated with (S)-BEL Off-Targets

Understanding the signaling pathways in which the off-target proteins of (S)-BEL are involved is crucial for predicting the functional consequences of these unintended interactions.

Phosphatidate Phosphohydrolase-1 (PAP-1) and Apoptosis

One of the known off-targets of bromoenol lactone is PAP-1.[4] This enzyme plays a key role in lipid metabolism by converting phosphatidate (PA) to diacylglycerol (DAG).[13] The balance between PA and DAG is critical for cell signaling, and its disruption can lead to apoptosis. Inhibition of PAP-1 by BEL has been shown to induce apoptosis in various cell lines.[4] This is thought to occur through the accumulation of PA and the depletion of DAG, which can trigger downstream apoptotic signaling cascades.

On-Target iPLA2β Signaling Pathway

For context, it is important to also consider the on-target pathway of (S)-BEL. iPLA2β hydrolyzes phospholipids to generate arachidonic acid and lysophospholipids, which are precursors for various signaling molecules, including prostaglandins and leukotrienes. These molecules are involved in inflammation, cell proliferation, and other cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Active site determinants of yeast Pah1 phosphatidate phosphatase activity and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Calcium-Independent Phospholipase A2 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcium-independent phospholipase A2 (iPLA2) enzymes are critical mediators in a vast array of cellular signaling pathways, playing a fundamental role in membrane homeostasis, lipid mediator production, and the regulation of key cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides an in-depth exploration of the multifaceted roles of iPLA2, offering a comprehensive resource for researchers and professionals in drug development.

Core Concepts: Enzymatic Function and Regulation

iPLA2 enzymes belong to the phospholipase A2 superfamily, catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids to produce a free fatty acid and a lysophospholipid.[1][2] Unlike other PLA2 families, iPLA2s do not require calcium for their catalytic activity.[1] The primary products of iPLA2 activity, particularly arachidonic acid and various lysophospholipids, function as potent second messengers, initiating and modulating a cascade of downstream signaling events.

The activity of iPLA2 is tightly regulated through multiple mechanisms, ensuring precise control over cellular lipid signaling. Key regulatory mechanisms include:

-

Protein Kinase C (PKC) Activation: Specific isoforms of PKC have been shown to modulate iPLA2 activity. For instance, in ventricular myocytes, thrombin stimulation leads to the activation of a novel PKC isoform, which in turn increases membrane-associated iPLA2 activity.[3][4][5][6]

-

Calmodulin Inhibition: Calmodulin, a calcium-binding protein, can inhibit iPLA2 activity, suggesting a mechanism for crosstalk between calcium-dependent and -independent signaling pathways.[6]

-

Oligomerization: The formation of iPLA2 oligomers can influence its enzymatic activity, adding another layer of regulatory complexity.

-

Caspase-Mediated Cleavage: During apoptosis, caspase-3 can cleave iPLA2, leading to enhanced catalytic activity and the generation of pro-apoptotic and pro-phagocytic signals.[7]

Data Presentation: Quantitative Analysis of iPLA2 Activity

| iPLA2 Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cell/Tissue Source | Reference |

| Macrophage | Dipalmitoyl-PC | 1-2 | 0.2-0.6 (low substrate) | P388D1 Macrophage-like cells | [8] |

| Macrophage | 1-Palmitoyl-2-oleoyl-PC | 1-2 | 0.2-0.6 (low substrate) | P388D1 Macrophage-like cells | [8] |

| Macrophage | 1-Stearoyl-2-arachidonoyl-PC | 1-2 | 0.2-0.6 (low substrate) | P388D1 Macrophage-like cells | [8] |

| Macrophage | Dipalmitoyl-PC | ~15 (apparent) | 5-7 (high substrate) | P388D1 Macrophage-like cells | [8] |

| Macrophage | 1-Palmitoyl-2-oleoyl-PC | ~15 (apparent) | 5-7 (high substrate) | P388D1 Macrophage-like cells | [8] |

| Macrophage | 1-Stearoyl-2-arachidonoyl-PC | 0.6 (apparent) | 5-7 (high substrate) | P388D1 Macrophage-like cells | [8] |

Table 1: Kinetic Parameters of Macrophage iPLA2. This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a Ca2+-dependent, membrane-bound phospholipase A2 from the P388D1 macrophage-like cell line with various phosphatidylcholine (PC) substrates. The enzyme exhibits biphasic kinetics with certain substrates.

| Inhibitor | iPLA2 Isoform | Target Substrate(s) | XI(50) | IC50 (µM) | Assay Method | Reference |

| OTFP | iPLA2 | PAPC | 0.00008 | 0.054 | Lipidomics Assay | [5] |

| OTFP | iPLA2 | PAPC | 0.00007 | 0.049 | Lipidomics Assay | [5] |

| OTFP | iPLA2 | 14C-labeled AA | 0.00009 | 0.048 | Radioactive Assay | [5] |

| Ly315920 | sPLA2 | PAPC | 0.00015 | 0.104 | Lipidomics Assay | [5] |

| Ly315920 | sPLA2 | PAPC | 0.00018 | 0.131 | Lipidomics Assay | [5] |

| Ly315920 | sPLA2 | 14C-labeled AA | 0.00010 | 0.056 | Radioactive Assay | [5] |

Table 2: Substrate-Specific Inhibition Constants for PLA2 Inhibitors. This table shows the mole fraction of inhibitor in the interface required for 50% inhibition (XI(50)) and the half-maximal inhibitory concentration (IC50) for different PLA2 inhibitors. OTFP is an inhibitor of iPLA2, while Ly315920 targets sPLA2.

iPLA2 in Key Signaling Pathways

iPLA2 is a central node in several critical signaling networks, influencing cellular fate and function.

Regulation by Protein Kinase C (PKC)

PKC activation, often downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), can lead to the stimulation of iPLA2 activity. This creates a positive feedback loop where iPLA2-generated lipid mediators can further propagate signaling.

Role in Epidermal Growth Factor Receptor (EGFR) Signaling

iPLA2 participates in the intricate signaling cascade initiated by the epidermal growth factor receptor (EGFR). Its activity can influence downstream pathways such as the MAPK cascade, impacting cell proliferation and survival.[8][9][10][11]

Crosstalk with the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a central regulator of cellular responses to a variety of stimuli. iPLA2 and its products can modulate the activity of key components of the MAPK pathway, including ERK, JNK, and p38, thereby influencing cellular outcomes such as inflammation and apoptosis.[9][12][13][14]

Role in Apoptosis

iPLA2 plays a dual role in the regulation of apoptosis. Cleavage of iPLA2 by caspase-3 can generate a more active enzyme fragment, leading to the production of lysophosphatidylcholine (LPC), which acts as a "find-me" signal for phagocytes to clear apoptotic cells.[2][7] Conversely, iPLA2-dependent ceramide production can promote apoptosis through the intrinsic mitochondrial pathway.[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of iPLA2.

iPLA2 Activity Assay (Radiolabel-Based)

This assay measures iPLA2 activity by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

-

Cell or tissue homogenate

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA)

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-sn-glycero-3-phosphocholine)

-

Unlabeled phospholipid

-

Triton X-100

-

Bovine serum albumin (BSA)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare mixed micelles of the radiolabeled and unlabeled phospholipid substrate in the presence of Triton X-100.

-

Incubate the cell/tissue homogenate with the substrate mixture in the assay buffer at 37°C for a defined period.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids.

-

Separate the released free fatty acid from the unhydrolyzed phospholipid by TLC.

-

Scrape the spot corresponding to the free fatty acid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of iPLA2 (e.g., in nmol/min/mg protein).

Measurement of Arachidonic Acid Release (LC-MS/MS)

This method provides a sensitive and specific quantification of arachidonic acid and other fatty acids released from cells.

Materials:

-

Cell culture

-

Stimulus (e.g., growth factor, cytokine)

-

Internal standard (e.g., deuterated arachidonic acid)

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the stimulus for the desired time.

-

Add the internal standard to the cell lysate.

-

Extract the total lipids from the cells.

-

Analyze the lipid extract by LC-MS/MS to separate and quantify arachidonic acid based on its mass-to-charge ratio and fragmentation pattern.

-

Normalize the amount of arachidonic acid to the internal standard and the total protein or cell number.

Immunoprecipitation and Western Blot Analysis of iPLA2

This technique is used to isolate iPLA2 from a complex protein mixture and to detect its expression levels.

Materials:

-

Cell lysate

-

Anti-iPLA2 antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., RIPA buffer)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Procedure:

-

Incubate the cell lysate with the anti-iPLA2 antibody to form an antigen-antibody complex.

-

Add Protein A/G beads to the mixture to capture the complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody against iPLA2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects focused on iPLA2.

This technical guide provides a solid foundation for understanding the intricate role of calcium-independent phospholipase A2 in cell signaling. The presented data, protocols, and pathway diagrams offer valuable resources for researchers and drug development professionals seeking to further elucidate the function of this critical enzyme and explore its potential as a therapeutic target.

References

- 1. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Determinants of pH profile and acyl chain selectivity in lysosomal phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interfacial catalysis by phospholipase A2: substrate specificity in vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of the Ca2+-dependent, membrane-bound, macrophage phospholipase A2 and the effects of arachidonic acid. [escholarship.org]

- 9. scispace.com [scispace.com]

- 10. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate Efflux Propensity Is the Key Determinant of Ca2+-independent Phospholipase A-β (iPLAβ)-mediated Glycerophospholipid Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospholipase A(2) enzymes in metabolic and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular basis of unique specificity and regulation of group VIA calcium-independent phospholipase A2 (PNPLA9) and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Bromoenol Lactone: A Technical Guide for Probing iPLA2β Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (S)-Bromoenol lactone ((S)-BEL) as a critical tool for investigating the function of calcium-independent phospholipase A2β (iPLA2β). We will cover its mechanism of action, inhibitory profile, relevant signaling pathways, and detailed experimental protocols.

Introduction to iPLA2β and the Role of (S)-BEL

Calcium-independent phospholipase A2β (iPLA2β), encoded by the PLA2G6 gene, is a key enzyme in cellular signaling and lipid metabolism.[1] It catalyzes the hydrolysis of the sn-2 fatty acid from glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[2] The products of this reaction, particularly arachidonic acid and lysophosphatidic acid (LPA), are precursors to a host of bioactive lipid mediators that regulate processes such as inflammation, cell proliferation, and apoptosis.[1][2][3] Given its involvement in numerous physiological and pathological states—including neurological disorders, diabetes, and cancer—understanding the specific contributions of iPLA2β is of paramount importance.[4][5][6]

(S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, and mechanism-based inhibitor that has become an indispensable chemical probe for dissecting the specific functions of iPLA2β.[7][8] Its stereospecificity allows for the targeted inhibition of iPLA2β over its γ-isoform and other phospholipases, enabling researchers to elucidate the precise roles of this enzyme in complex biological systems.[2][9]

Mechanism of Inhibition

(S)-BEL acts as a suicide substrate for iPLA2β.[3] The enzyme hydrolyzes the lactone, which generates a highly reactive bromomethyl keto acid intermediate.[10] While initial theories suggested acylation of the active site serine, further mass spectrometric studies have revealed a more complex mechanism. This reactive intermediate diffuses from the active site and alkylates cysteine residues on the enzyme.[10] Specifically, studies have demonstrated that this intermediate can form a covalent cross-link between the active site serine (S465) and a highly reactive cysteine residue (C651), leading to irreversible inactivation of the enzyme.[10][11] This unique mechanism-based inhibition confers its high potency and irreversibility.

Quantitative Data: Inhibitory Profile of (S)-BEL

The utility of (S)-BEL as a research tool is defined by its potency and selectivity. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency and Selectivity of (S)-Bromoenol Lactone

| Target Enzyme | IC50 Value | Cell/System Context | Selectivity Notes |

|---|---|---|---|

| iPLA2β | ~2 µM[7][8][9] | Vasopressin-induced arachidonic acid release in rat A-10 aortic smooth muscle cells. | - |

| iPLA2β | ~7 µM[12] | General iPLA2β activity. | - |

| cPLA2 | - | - | Over 1,000-fold selective for iPLA2 vs. cPLA2.[8][13] |

| iPLA2γ | - | - | Approximately 10-fold more selective for iPLA2β vs. iPLA2γ. The (R)-BEL enantiomer is selective for iPLA2γ.[2][8][9] |

Table 2: Functional Effects of (S)-BEL in Cellular and Pre-clinical Models

| Cellular Process | Model System | (S)-BEL Concentration | Observed Effect |

|---|---|---|---|

| Osteogenesis | Wild-Type Mouse Osteoblasts | 10 µM[14] | Decreased transcription of osteogenic factors (Bmp2, Alpl, Runx2) and reduced PGE2 production.[14] |

| Monocyte Migration | Human Monocytes | Not Specified | Inhibited CCL2-stimulated migration by preventing LPA accumulation.[1] |

| Neointima Formation | Mouse Model of Vascular Injury | Not Specified | Attenuated ligation-induced neointima formation and reduced macrophage infiltration.[1] |

| ROS Production | Macrophages | Not Specified | Decreased LPS-induced ROS production and NOX1 expression.[1][2] |

| Prostaglandin Generation | Rat Mesangial Cells | Not Specified | Attenuated IL-1β and cAMP-induced PGE2 generation.[15] |

Key Signaling Pathways Modulated by iPLA2β

iPLA2β is a central node in lipid signaling. Its inhibition by (S)-BEL allows for the modulation of these pathways to study their downstream consequences. The enzyme's primary role is to initiate cascades by providing the necessary precursors.

One major pathway involves the liberation of arachidonic acid (AA) from membrane phospholipids. AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation and immune responses.[1]

A second critical pathway involves the production of lysophospholipids, such as lysophosphatidic acid (LPA). LPA can act as an extracellular signaling molecule by binding to its own G protein-coupled receptors, influencing processes like cell migration and proliferation.[2][3]

Caption: iPLA2β signaling cascade and point of inhibition by (S)-BEL.

Experimental Protocols

Accurate assessment of iPLA2β function requires robust and reproducible experimental methods. Below are detailed protocols for measuring iPLA2β activity.

Protocol 1: In Vitro iPLA2β Activity Assay Using Radiolabeled Substrate

This assay provides a direct and quantifiable measurement of iPLA2β-specific enzymatic activity in cell or tissue homogenates.[16][17]

A. Materials and Reagents:

-

Homogenization Buffer (HB): 250 mM sucrose, 40 mM Tris-HCl, pH 7.1 at 4°C.

-

Assay Buffer (AB): 200 mM Tris-HCl, pH 7.5 at 37°C, 10 mM EGTA.

-

ATP Solution: 10 mM ATP in water.

-

(S)-BEL Stock: 10 mM (S)-BEL in DMSO. Store in small aliquots at -20°C.[16]

-

Radiolabeled Substrate: L-α-1-palmitoyl-2-arachidonoyl-[arachidonoyl-1-14C] phosphatidylcholine (or other suitable phospholipid) in ethanol.

-

Enzyme Source: Cell or tissue homogenate prepared in HB.

-

Lipid Extraction: Dole's Reagent (isopropanol:heptane:H2SO4, 40:10:1 v/v/v), heptane, and 0.1 M KOH.

-

Silica Gel: For chromatographic separation of free fatty acids.

-

Scintillation Cocktail.

B. Experimental Procedure:

-

Preparation of Homogenate: Homogenize cells or tissues in ice-cold HB. Centrifuge to remove debris and collect the supernatant. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Inhibitor Pre-incubation: In microcentrifuge tubes, add an aliquot of the homogenate (e.g., 20-50 µg protein). For inhibitor-treated samples, add (S)-BEL to a final concentration of 10-20 µM. For control samples, add an equivalent volume of DMSO. Incubate for 15-20 minutes at 37°C to allow for irreversible inhibition.

-

Reaction Initiation: Prepare a reaction mix containing Assay Buffer, ATP (final concentration 1-2 mM), and the radiolabeled phospholipid substrate. The final substrate concentration should be optimized but is typically in the range of 10-20 µM.

-

Enzymatic Reaction: Start the reaction by adding the reaction mix to the pre-incubated homogenates. The final reaction volume is typically 100-200 µL. Incubate at 37°C for a time determined to be in the linear range of the reaction (e.g., 15-60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.25 mL of Dole's Reagent, followed by 0.25 mL of water and 0.75 mL of heptane. Vortex vigorously for 30 seconds.

-

Phase Separation: Centrifuge for 5 minutes to separate the aqueous and organic phases. Transfer the upper organic phase to a new tube containing 0.1 M KOH to saponify any remaining phospholipids.

-

Product Isolation: Isolate the released radiolabeled free fatty acid from the organic phase using silica gel column chromatography. Elute the free fatty acid fraction into a scintillation vial.

-

Quantification: Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate iPLA2β-specific activity by subtracting the radioactivity measured in the (S)-BEL-treated samples from the control (DMSO) samples. Express the activity as pmol/min/mg protein.

Caption: Workflow for the in vitro iPLA2β radiolabel-based activity assay.

Protocol 2: Intact-Cell Arachidonic Acid Release Assay

This protocol measures the ability of iPLA2β to release arachidonic acid in response to a stimulus in living cells.

A. Materials and Reagents:

-

Cell Culture Medium: Appropriate for the cell line being used.

-

[3H]-Arachidonic Acid ([3H]AA).

-

Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS, often supplemented with fatty acid-free BSA.

-

Stimulus: Agonist of interest (e.g., vasopressin, ATP, ionophore).

-

(S)-BEL Stock: 10 mM in DMSO.

-

Scintillation Cocktail.

B. Experimental Procedure:

-

Cell Labeling: Plate cells in multi-well plates. Once they reach the desired confluency, incubate them with medium containing [3H]AA (e.g., 0.1-0.5 µCi/mL) for 18-24 hours to allow for incorporation into cellular phospholipids.

-

Wash: Carefully remove the labeling medium and wash the cells multiple times with wash buffer to remove unincorporated [3H]AA.

-

Inhibitor Pre-treatment: Incubate the cells with wash buffer containing either (S)-BEL (e.g., 2-10 µM) or DMSO (vehicle control) for 30-60 minutes at 37°C.

-

Stimulation: Remove the pre-treatment medium. Add fresh buffer (still containing (S)-BEL or DMSO) with the desired agonist. Incubate for a specific time course (e.g., 5-30 minutes).

-

Sample Collection: At the end of the stimulation period, collect the entire supernatant (extracellular medium) from each well.

-

Quantification: Add the collected supernatant to a scintillation vial with scintillation cocktail. Measure the radioactivity, which represents the amount of [3H]AA released from the cells.

-

Data Analysis: Express the results as a percentage of total incorporated [3H]AA released or as raw counts (cpm). Compare the agonist-stimulated release in the presence and absence of (S)-BEL to determine the contribution of iPLA2β.

Important Considerations and Limitations

While (S)-BEL is a powerful tool, users must be aware of its limitations to ensure proper data interpretation:

-

Off-Target Effects: At higher concentrations or with prolonged incubation times, BEL can inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), which can independently trigger apoptosis.[18] It has also been shown to inhibit certain voltage-gated calcium and TRPC channels.[19]

-

Cytotoxicity: Due to its irreversible mechanism and potential off-target effects, (S)-BEL can be cytotoxic, especially in long-term experiments.[18][20] This makes it less suitable for in vivo studies compared to newer, reversible inhibitors like FKGK18.[20]

-

Stability: BEL is unstable in aqueous solutions and should be diluted into medium immediately before use.[20]

Conclusion

(S)-Bromoenol lactone remains a cornerstone for the pharmacological investigation of iPLA2β. Its potent, irreversible, and stereospecific inhibition allows researchers to effectively probe the enzyme's role in a wide array of cellular signaling pathways. When used with appropriate controls and an awareness of its potential limitations, (S)-BEL is an invaluable tool for advancing our understanding of lipid metabolism in health and disease.

References

- 1. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iPLA2β and its role in male fertility, neurological disorders, metabolic disorders, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Impact of the Ca<sup>2+</sup>-Independent Phospholipase A<sub>2</sub>β (iPLA<sub>2</sub>β) on Immune Cells - ProQuest [proquest.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. selleckchem.com [selleckchem.com]

- 13. (S)-Bromoenol lactone - Biochemicals - CAT N°: 10006801 [bertin-bioreagent.com]

- 14. Ca2+-Independent Phospholipase A2β-Derived PGE2 Contributes to Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of (S)-Bromoenol Lactone in Human Plasma using (S)-Bromoenol Lactone-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme implicated in various physiological and pathological processes, including inflammation, apoptosis, and neurological disorders. The ability to accurately quantify (S)-BEL in biological matrices is crucial for pharmacokinetic studies and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (S)-BEL in human plasma. The method utilizes a stable isotope-labeled internal standard, (S)-Bromoenol lactone-d7 ((S)-BEL-d7), to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Methods

Reagents and Chemicals

-

(S)-Bromoenol lactone (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with 600 µL of water containing 0.1% formic acid.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80% Water with 0.1% Formic Acid, 20% Acetonitrile).

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 20% B for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | (S)-BEL: m/z 317.0 -> 79.0; (S)-BEL-d7: m/z 324.0 -> 79.0 |

| Collision Energy | Optimized for each transition (representative value: 25 eV) |

| Dwell Time | 100 ms |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

Linearity:

A calibration curve was constructed by plotting the peak area ratio of (S)-BEL to (S)-BEL-d7 against the concentration of (S)-BEL. The curve was linear over the concentration range of 0.1 to 100 ng/mL.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1.0 | 0.115 |

| 5.0 | 0.592 |

| 10.0 | 1.180 |

| 25.0 | 2.950 |

| 50.0 | 5.910 |

| 100.0 | 11.850 |

| Regression Equation | y = 0.1184x + 0.0012 |

| Correlation Coefficient (r²) | 0.9995 |

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |